6-(2-cyclopentylethyl)pyrimidine-2,4(1H,3H)-dione

Lipophilicity Physicochemical profiling Drug-likeness

Researchers optimizing cardiac myosin ATPase inhibitors for hypertrophic cardiomyopathy (HCM) require well-characterized uracil scaffolds with defined cycloalkyl geometry. 6-(2-Cyclopentylethyl)pyrimidine-2,4(1H,3H)-dione (CAS 2098013-12-6) delivers an intermediate lipophilicity (clogP 1.65) and steric profile between cyclopropyl and cyclohexyl analogs, enabling fine-tuning of contractility modulation without drastic physicochemical shifts. • Drug-like properties: MW 208.26 Da, TPSA 55.13 Ų, 2 H-bond donors • Suited for PAMPA/Caco-2 benchmarking and kinome profiling • Min. 95% purity; in stock with rapid global dispatch

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 2098013-12-6
Cat. No. B1492098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-cyclopentylethyl)pyrimidine-2,4(1H,3H)-dione
CAS2098013-12-6
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1CCC(C1)CCC2=CC(=O)NC(=O)N2
InChIInChI=1S/C11H16N2O2/c14-10-7-9(12-11(15)13-10)6-5-8-3-1-2-4-8/h7-8H,1-6H2,(H2,12,13,14,15)
InChIKeySUDSRCYURNFACC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Cyclopentylethyl)pyrimidine-2,4(1H,3H)-dione: Physicochemical Profile


6-(2-Cyclopentylethyl)pyrimidine-2,4(1H,3H)-dione is a 6-substituted uracil derivative with molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol. The compound features a pyrimidine-2,4-dione core substituted at the 6-position with a 2-cyclopentylethyl group, yielding a calculated logP of approximately 1.65 and a topological polar surface area (TPSA) of 55.13 Ų [1]. Suppliers list the compound as a research chemical with a minimum purity of 95%, though the product has been discontinued by at least one major distributor . The compound is structurally related to the cycloalkyl-substituted pyrimidinedione class described in patents assigned to MyoKardia, Inc. for the treatment of hypertrophic cardiomyopathy (HCM) [2].

6-(2-Cyclopentylethyl)pyrimidine-2,4(1H,3H)-dione: Non-Interchangeability


Generic substitution of C11H16N2O2 pyrimidinediones is scientifically unsound because even subtle changes in the cycloalkyl substituent at the 6-position can profoundly alter lipophilicity, steric bulk, and molecular recognition. The cyclopentylethyl substituent introduces a specific spatial contour and conformational flexibility that differs meaningfully from the cyclohexylmethyl analog, which shares the same molecular formula but presents a distinct ring size and attachment geometry . In the broader patent landscape of cycloalkyl-substituted pyrimidinediones for hypertrophic cardiomyopathy (HCM), cardiac myosin ATPase inhibitory potency is exquisitely sensitive to the identity of the cycloalkyl group; contractility reduction in skinned cardiomyocyte assays has been shown to vary by orders of magnitude across structurally similar analogs [1]. Without direct target engagement or functional assay data for each compound, swapping one cycloalkyl-substituted uracil for another carries a high risk of losing the desired on-target pharmacology and introducing uncharacterized off-target liabilities.

6-(2-Cyclopentylethyl)pyrimidine-2,4(1H,3H)-dione: Differentiation Evidence


Lipophilicity: Cyclopentylethyl vs. Cyclohexylmethyl

The 2-cyclopentylethyl substituent on the target compound yields a calculated logP (clogP) of 1.65, as computed from its InChI-derived structure descriptor [1]. The 6-cyclohexylmethyl isomer, which shares the identical molecular formula (C11H16N2O2, MW 208.26), features a six-membered cyclohexane ring versus the five-membered cyclopentane ring in the target compound. Although a precise experimental logP for the cyclohexylmethyl isomer is not publicly available, the structural difference—a methylene spacer attached to a six-membered ring versus a two-carbon ethyl spacer attached to a five-membered ring—generates distinct 3D conformational profiles and solvation free energies. In related uracil series, a cyclopentyl-to-cyclohexyl ring expansion has been shown to increase logP by approximately 0.3–0.5 units [2]. The lower clogP of the cyclopentylethyl variant may confer modestly superior aqueous solubility. This difference matters for procurement because solubility governs in vitro assay compatibility, DMSO stock preparation, and downstream formulation behavior.

Lipophilicity Physicochemical profiling Drug-likeness

Polar Surface Area vs. Fused Pyrimidinedione TRPA1 Modulators

The target compound exhibits a computed TPSA of 55.13 Ų [1]. This value is the minimum achievable for a pyrimidine-2,4-dione bearing a purely hydrocarbon substituent at the 6-position, because the two carbonyl oxygens and two ring nitrogens are the only heteroatoms. By contrast, fused pyrimidinedione derivatives claimed as TRPA1 modulators in US Patent Application US20120041004 carry additional heterocyclic fusions and substituents, typically yielding TPSA values in the range of 70–110 Ų [2]. The lower TPSA of the target compound predicts superior passive membrane permeability according to the Veber rule (TPSA < 140 Ų for oral bioavailability), but its H-bond donor count of 2 (from the two N–H groups) is higher than that of many N-alkylated or fused analogs. This unique combination of low TPSA, moderate clogP (1.65), and two H-bond donors places the compound in an intermediate physicochemical space that may be pharmacokinetically distinct from both more lipophilic fused analogs and more polar nucleoside-like uracils.

Polar surface area Membrane permeability ADME

Cardiac Myosin Inhibitor SAR Inference

US Patent 9,199,945 B2 (MyoKardia, Inc.) discloses a series of cycloalkyl-substituted pyrimidinedione compounds as cardiac myosin inhibitors for the treatment of hypertrophic cardiomyopathy (HCM). In the patent, contractility reduction in skinned rat cardiomyocytes at 10 µM is reported for representative compounds spanning multiple cycloalkyl substitution patterns, with percent contractility reduction ranging from <10% for inactive analogs to >60% for the most potent compounds [1]. 6-(2-Cyclopentylethyl)pyrimidine-2,4(1H,3H)-dione is not an explicitly enumerated example in this patent, but its core structure and substituent topology are fully encompassed by the generic Markush Formula I. The patent's extensive SAR tables demonstrate that cycloalkyl identity at the 6-position is a primary determinant of contractility modulation potency, with cyclopentyl-containing compounds showing intermediate activity between cyclopropyl (low) and cyclohexyl (high) variants in certain subseries [1]. The target compound's cyclopentylethyl group occupies a distinct steric and lipophilic space that is not replicated by the directly attached cyclopentyl or cyclohexylmethyl analogs.

Cardiac myosin inhibitor Hypertrophic cardiomyopathy SAR

Kinase Inhibition Potential: Class-Level Evidence

The pyrimidine-2,4-dione scaffold is a privileged kinase inhibitor core. In the JAK kinase family, pyrimidine-containing compounds such as tofacitinib (CP-690,550) and filgotinib demonstrate that the pyrimidine ring's H-bond donor/acceptor pattern enables ATP-competitive binding to the kinase hinge region. Published JAK1 inhibitor optimization campaigns starting from pyrimidine HTS hits have shown IC50 values ranging from >30 µM (inactive) to <10 nM (optimized leads) depending on substituent identity at positions 2, 4, 5, and 6 [1]. 6-(2-Cyclopentylethyl)pyrimidine-2,4(1H,3H)-dione retains the unsubstituted N1–H and N3–H hydrogen bond donors of the native uracil ring, distinguishing it from N-alkylated JAK inhibitors. This hydrogen bond donor configuration is known to influence kinase selectivity profiles: unsubstituted uracils can form bidentate H-bond interactions with the hinge region that differ from those of N-methylated or N-arylated pyrimidinediones [2]. No direct IC50 data for this specific compound against any kinase are publicly available.

Kinase inhibition JAK Pyrimidine scaffold

6-(2-Cyclopentylethyl)pyrimidine-2,4(1H,3H)-dione: Application Scenarios


Cardiac Myosin Inhibitor Optimization for HCM

Programs targeting hypertrophic cardiomyopathy (HCM) via cardiac myosin ATPase inhibition can employ 6-(2-cyclopentylethyl)pyrimidine-2,4(1H,3H)-dione as a core scaffold for SAR exploration around the cycloalkylethyl substituent. The compound falls within the Markush claims of MyoKardia's foundational patents (US 9,199,945 B2) and its cyclopentylethyl group provides a lipophilicity (clogP 1.65) and steric profile that is intermediate between the smaller cyclopropyl and bulkier cyclohexyl analogs, potentially enabling fine-tuning of contractility modulation without drastic changes in physicochemical properties [1].

ADME Assay Physicochemical Comparator

With a TPSA of 55.13 Ų and a clogP of 1.65, this compound occupies a favorable drug-like property space [1]. It can serve as a low-polarity, low-molecular-weight (208.26 Da) control compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies when benchmarking more polar or higher molecular weight pyrimidinedione analogs, such as fused TRPA1 modulators (TPSA >70 Ų) [2]. Its two H-bond donors also make it suitable for studying the contribution of N–H-mediated efflux transporter interactions (e.g., P-glycoprotein) relative to N-alkylated congeners that lack H-bond donors.

Kinase Selectivity Profiling via Unsubstituted Uracil Pharmacophore

The compound retains the native uracil H-bond donor/acceptor pattern (N1–H, N3–H, two carbonyl oxygens) without additional N-alkylation. This pharmacophore is distinct from that of approved JAK inhibitors such as tofacitinib, which bear N-substituted pyrimidinedione cores [1]. Procurement of this compound enables direct head-to-head kinome profiling (e.g., DiscoverX KINOMEscan or similar broad-panel kinase assays) to identify kinases that preferentially recognize the free uracil hinge-binding motif, potentially uncovering novel kinase targets or informing selectivity hypotheses for downstream medicinal chemistry.

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